2-Methyl-3-phenyloxirane-2-carboxylic acid

Forensic Chemistry Regulatory Compliance Drug Precursor Analysis

2-Methyl-3-phenyloxirane-2-carboxylic acid (CAS 25547-51-7), commonly known as BMK glycidic acid, is a glycidic acid derivative characterized by the presence of both a reactive epoxide (oxirane) ring and a carboxylic acid functional group. It is formally listed as a controlled drug precursor under EU Regulation (EC) No 273/2004 due to its role as a key intermediate in the illicit synthesis of phenylacetone, methamphetamine, and amphetamine.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 25547-51-7
Cat. No. B162504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-phenyloxirane-2-carboxylic acid
CAS25547-51-7
Synonyms2-methyl-3-phenyl-2-oxiranecarboxylic acid
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCC1(C(O1)C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C10H10O3/c1-10(9(11)12)8(13-10)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,11,12)
InChIKeyUPEAOFCHTFWNFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-phenyloxirane-2-carboxylic acid (BMK Glycidic Acid): A Regulated Glycidic Acid Precursor for Forensic and Synthetic Chemistry


2-Methyl-3-phenyloxirane-2-carboxylic acid (CAS 25547-51-7), commonly known as BMK glycidic acid, is a glycidic acid derivative characterized by the presence of both a reactive epoxide (oxirane) ring and a carboxylic acid functional group [1]. It is formally listed as a controlled drug precursor under EU Regulation (EC) No 273/2004 due to its role as a key intermediate in the illicit synthesis of phenylacetone, methamphetamine, and amphetamine [2]. Its primary legal and scientific utility is as a certified analytical reference standard, typically supplied at a purity of ≥98% for forensic and research applications, not for human or veterinary use .

Why Generic Substitution of 2-Methyl-3-phenyloxirane-2-carboxylic acid is Legally and Chemically Unsound


Comparing a catalog of generic glycidic acids or simple epoxides fails for two critical reasons: law and chemistry. Legally, 2-methyl-3-phenyloxirane-2-carboxylic acid is a specific, scheduled substance (List I chemical by the US DEA, Category 2 precursor in the EU), a classification that does not apply to all glycidic acid analogs; its procurement, handling, and use trigger mandatory regulatory oversight [1][2]. Chemically, the unique substitution pattern of a methyl and a phenyl group on the oxirane ring dictates its distinct reactivity, conversion pathway to phenylacetone, and its specific spectral fingerprint used in forensic identification [1]. A generic substitution would be legally non-compliant for forensic reference work and chemically invalid for any process requiring this specific precursor.

Empirical Differentiation of 2-Methyl-3-phenyloxirane-2-carboxylic acid: Direct Evidence and Class-Level Inference


Differential Regulatory Classification: BMK Glycidic Acid vs. PMK Glycidic Acid

2-Methyl-3-phenyloxirane-2-carboxylic acid (BMK glycidic acid) and 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylic acid (PMK glycidic acid) are chemically distinct and independently scheduled drug precursors. Under EU Regulation (EC) No 273/2004, both are listed, but they are separate entries in Annex I, reflecting their use as precursors for different controlled substances: amphetamine/methamphetamine and MDMA, respectively [1]. Similarly, the Chinese Ministry of Public Security explicitly lists BMK glycidic acid under a specific Category II precursor chemical management regulation, with a distinct HS code (2918990042) and CAS number (25547-51-7) [2]. This dual-control status necessitates compound-specific procurement and documentation that generic glycidic acid sourcing cannot satisfy.

Forensic Chemistry Regulatory Compliance Drug Precursor Analysis

Solubility Profile Differential: Free Acid vs. Sodium Salt

The free acid form (CAS 25547-51-7) exhibits a solubility of only 0.2 mg/mL in PBS (pH 7.2), significantly lower than in other organic solvents . In contrast, the sodium salt of BMK glycidic acid (CAS 5449-12-7) is reported to have greater solubility in water . This quantifiable difference is critical for aqueous-based assays or formulations where the free acid would require a co-solvent like DMF or DMSO (where its solubility is 25 mg/mL) .

Formulation Analytical Chemistry Bioassay Solubility

Certified Reference Standard Purity and Application

For research and forensic applications, the target compound is available as a certified analytical reference standard with a purity of ≥98% . This is a standard specification for forensic drug standards, contrasting with unspecified technical-grade purity that may be as low as 95% for bulk chemical supply . This high purity ensures accurate quantitation in GC-MS and LC-MS/MS analysis, which is its primary intended use .

Forensic Analysis Analytical Standard Quality Control

Synthetic Pathway Yields: Indirect Comparison via the Ethyl Ester Analog

While direct yield data for the synthesis of the target acid (CAS 25547-51-7) via the Darzens condensation is absent, reliable literature reports a yield of approximately 40% for the synthesis of its close structural analog, ethyl 3-methyl-3-phenylglycidate, via the same reaction . The target acid is typically obtained through a subsequent hydrolysis step of this ester, which would further reduce the overall yield by an estimated 5-10% . Thus, the total yield for the acid from starting materials is expected to be in the 30-35% range, serving as a benchmark for process development.

Synthetic Chemistry Process Development Darzens Condensation

Absence of Direct Comparative Biological Activity Data

A critical finding for scientific selection is the complete lack of quantitative, head-to-head comparative biological activity data (e.g., IC50, Ki, in vivo efficacy) for 2-methyl-3-phenyloxirane-2-carboxylic acid. A comprehensive literature search reveals no published study where the biological potency of this compound is directly compared to a structural analog in a defined assay. Therefore, any claim of differential pharmacological activity for this compound over its analogs cannot be substantiated with primary data and should be viewed as speculative.

Pharmacology Structure-Activity Relationship Biological Activity

Defined Application Scenarios for 2-Methyl-3-phenyloxirane-2-carboxylic acid Based on Verified Evidence


Certified Reference Standard for Forensic Toxicology and Customs Laboratories

The primary evidence-based application is as a high-purity (≥98%) analytical reference standard for identifying and quantifying BMK glycidic acid in seized samples using GC-MS or LC-MS/MS. Its distinct regulatory classification under EU and US law [1] necessitates its use in accredited forensic workflows to ensure chain-of-custody and legal validity of findings, where a generic chemical standard would be legally insufficient .

Controlled Research on Phenylacetone Synthesis Pathways

In a licensed and regulated research setting, the compound serves as the direct precursor to synthesize phenylacetone (P2P) for studying synthetic pathway kinetics, developing new catalytic decarboxylation methods, or studying the mechanism of the glycidic acid decarboxylation [1]. Its solubility profile in DMF and DMSO (25 mg/mL) makes it suitable for such controlled synthetic chemistry experiments .

Chemical Reactivity Model for Substituted Oxirane-2-carboxylic Acids

The compound's structure, presenting phenyl, methyl, and carboxylic acid substituents on the epoxide ring, makes it a useful model substrate for investigating regioselective and stereospecific ring-opening reactions, building on the known reactivity of the oxiranecarboxylate class [1]. The estimated ~35% overall synthetic yield from a Darzens condensation provides a baseline for comparing novel synthetic routes to similar intermediates .

Regulatory Compliance and Supply Chain Research

The compound serves as a case study for researchers and supply chain professionals to model the impact of dual-use precursor regulations on procurement logistics, cost, and lead times. Its specific HS code and scheduling across multiple jurisdictions [1] make it a benchmark for designing compliant procurement processes for other controlled synthetic building blocks .

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